Pcsk9-IN-9

PCSK9 inhibition IC₅₀ comparison small-molecule inhibitor potency

Researchers requiring pharmacological dissection of SREBP2-dependent PCSK9 transcription face a challenge: most PCSK9 inhibitors alter LDLR protein levels, confounding pathway analysis. Pcsk9-IN-9 offers a mechanistically precise solution. - **Primary endpoint**: Reduces PCSK9 mRNA (IC50 11.9 µM in HepG2) without increasing LDLR protein. - **Key application**: Negative control for functional LDLR upregulation assays; SREBP2 pathway probe. - **Natural origin**: Isolated from *Lysimachia vulgaris*; structural analog 5-O-methylembelin (IC50 4.9 µM) available for SAR.

Molecular Formula C26H36O4
Molecular Weight 412.6 g/mol
Cat. No. B12391094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcsk9-IN-9
Molecular FormulaC26H36O4
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O
InChIInChI=1S/C26H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-21-18-22(27)20-24(28)25(21)26(29)30-23/h6-7,9-10,18-20,27-28H,2-5,8,11-17H2,1H3/b7-6-,10-9-
InChIKeyGBRDEOUDJNNCSA-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pcsk9-IN-9: Natural PCSK9 mRNA Expression Inhibitor


Pcsk9-IN-9 is a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) derived from natural isocoumarin sources, with a molecular formula of C₂₆H₃₆O₄ and a molecular weight of 412.56 g/mol [1]. This compound demonstrates inhibition of PCSK9 with an IC₅₀ value of 11.9 μM in vitro [2], and exhibits additional activity against IDOL (Inducible Degrader of LDLR) and SREBP2 mRNA expression . The compound is supplied as a solid, typically stable at ambient temperature during shipping, and is intended exclusively for laboratory research applications in cardiovascular disease and lipid metabolism studies .

1
Natural isocoumarin PCSK9 mRNA inhibitor
2
SREBP2 transcriptional pathway probe
3
LDLR-independent modulation context

Why Pcsk9-IN-9 Has No In-Class Substitute


Substitution of Pcsk9-IN-9 with other in-class PCSK9 inhibitors without experimental validation introduces significant scientific risk due to fundamental differences in molecular target engagement, mechanism of action, and structure-activity relationships. Pcsk9-IN-9 is a natural isocoumarin that inhibits PCSK9 mRNA expression (IC₅₀ = 11.9 μM) while also targeting IDOL and SREBP2 mRNA [1]; this triple-target modulation profile distinguishes it mechanistically from inhibitors that solely block the PCSK9-LDLR protein-protein interaction, such as PCSK9-IN-2 (IC₅₀ = 7.57 μM for PPI inhibition) [2], or from ribosomal translation inhibitors like R-IMPP (IC₅₀ = 4.8 μM) . The absence of direct cross-reactivity and selectivity data across these distinct mechanisms precludes reliable interchangeability, and any substitution must be justified through compound-specific validation in the same experimental system.

Mechanism mismatch
Transcriptional inhibition via SREBP2 may not replicate translational or LDLR-binding inhibitor outcomes.
Functional outcome gap
LDLR protein upregulation not observed; alternative inhibitors may show functional LDLR elevation.
In vivo translation gap
No reported in vivo cholesterol-lowering data; in vitro transcriptional profile may not transfer.

Pcsk9-IN-9 Comparative Evidence


PCSK9 mRNA Inhibition Potency vs. Structural Analogs

Pcsk9-IN-9 inhibits PCSK9 with an IC₅₀ of 11.9 μM [1]. For comparison, Dim16 (a dual PCSK9/HMG-CoAR inhibitor) exhibits an IC₅₀ of 19 nM for PCSK9 [2], representing an approximately 626-fold higher potency. Other small-molecule comparators include R-IMPP (IC₅₀ = 4.8 μM, targeting 80S ribosome-mediated PCSK9 translation inhibition) , PCSK9-IN-2 (IC₅₀ = 7.57 μM, inhibiting PCSK9-LDLR protein-protein interaction) [3], and PF-06815345 (IC₅₀ = 13.4 μM) .

PCSK9 mRNA IC50
Head-to-head
11.9 μM
Moderate-potency transcriptional inhibitor
Reported rank: 5-O-methylembelin 4.9 μM; berberine 3.6 μM
PCSK9 inhibition IC₅₀ comparison small-molecule inhibitor potency

LDLR Protein Upregulation Failure vs. PCSK9-IN-10

Pcsk9-IN-9 demonstrates inhibition of mRNA expression for three key regulators of cholesterol metabolism: PCSK9 (IC₅₀ = 11.9 μM), IDOL (Inducible Degrader of LDLR), and SREBP2 (Sterol Regulatory Element-Binding Protein 2) . In contrast, the natural product comparator Pseurotin A targets the PCSK9-LDLR interaction (IC₅₀ = 1.20 μM) without reported IDOL or SREBP2 activity [1]. This multi-target profile distinguishes Pcsk9-IN-9 from inhibitors that engage only the PCSK9-LDLR axis, such as Pep2-8 (IC₅₀ = 0.8 μM for LDLR binding inhibition) [2].

LDLR protein change
Cross-study
No increase at 20 μM
LDLR-independent PCSK9 modulation
Contrasts with PCSK9-IN-10; functional validation required
IDOL inhibition SREBP2 inhibition multi-target pharmacology lipid metabolism

In Vivo Efficacy Validation Gap

In HepG2 hepatocellular carcinoma cells, treatment with Pcsk9-IN-9 at 20 μM for 24 hours significantly suppresses PCSK9 mRNA levels while leaving PCSK9 protein levels unchanged [1]. This mRNA-selective suppression without corresponding protein reduction suggests a complex post-transcriptional regulatory mechanism or kinetic dissociation between mRNA decay and protein turnover in this cellular context. For comparison, the small-molecule inhibitor 7030B-C5 inhibits PCSK9 transcription in HepG2 cells with an IC₅₀ of 1.61 μM, but its effect on protein levels is not explicitly reported [2].

In vivo cholesterol data
Data to verify
Not reported
In vivo validation gap
PF-06446846 and PCSK9-IN-10 show in vivo effects
HepG2 cells mRNA suppression PCSK9 protein cellular assay

Mechanistic Distinction: SREBP2 Transcriptional Suppression vs. Translational Inhibition

Pcsk9-IN-9 belongs to the isocoumarin class of natural products, with the SMILES string CCCCC/C=C\C/C=C\CCCCCCCC1=CC2=C(C(O)=CC(O)=C2)C(O1)=O and an IUPAC name of 3-[(8Z,11Z)-heptadeca-8,11-dienyl]-6,8-dihydroxyisochromen-1-one [1]. In contrast, many other small-molecule PCSK9 inhibitors such as PF-06446846 (developed by Pfizer, IC₅₀ = 2.2 μM) are fully synthetic heterocyclic compounds [2], while R-IMPP is a synthetic anti-secretagogue targeting ribosomal translation . Natural sparoside A (IC₅₀ = 20.07 μM) and hanabiratakelide A (IC₅₀ = 7.18 μM) share natural product origins but belong to distinct structural classes [3].

Mechanism
Class-level
SREBP2 ↓ → mRNA ↓
Transcriptional regulation probe
Distinct from translational inhibitors (e.g., PF-06446846)
natural product isocoumarin chemical scaffold structural differentiation

Pcsk9-IN-9 Application Scenarios


In Vitro PCSK9 mRNA Expression Studies

Given its demonstrated ability to suppress PCSK9, IDOL, and SREBP2 mRNA expression simultaneously , Pcsk9-IN-9 is well-suited for investigations into the coordinated transcriptional or post-transcriptional regulation of these three key cholesterol homeostatic pathways. This multi-target modulation profile enables researchers to probe convergent regulatory nodes in LDLR trafficking and sterol sensing that cannot be interrogated with single-pathway inhibitors such as PCSK9-LDLR PPI blockers [1].

SREBP2-Dependent Transcriptional Regulation Studies

The distinctive cellular phenotype of Pcsk9-IN-9—suppressing PCSK9 mRNA at 20 μM over 24 hours without altering PCSK9 protein levels in HepG2 cells [2]—makes this compound a valuable tool for dissecting post-transcriptional regulatory mechanisms. This mRNA-protein dissociation phenotype can be exploited to study the kinetics of PCSK9 mRNA decay, translational control, and the potential involvement of microRNAs or RNA-binding proteins in PCSK9 regulation.

Negative Control for LDLR-Independent PCSK9 Modulation

As a naturally derived isocoumarin [3], Pcsk9-IN-9 serves as a starting point for structure-activity relationship (SAR) studies aimed at optimizing the isocoumarin scaffold for improved potency or selectivity. The compound's moderate IC₅₀ of 11.9 μM [4] provides a tractable baseline for medicinal chemistry efforts to identify analogs with enhanced activity while retaining the multi-target mRNA suppression profile or improving selectivity among PCSK9, IDOL, and SREBP2.

SAR Studies on Isocoumarin PCSK9 Inhibitors

Pcsk9-IN-9 occupies a specific mechanistic niche as a multi-target mRNA expression inhibitor, distinct from PPI inhibitors (e.g., PCSK9-IN-2, IC₅₀ = 7.57 μM [5]), ribosomal translation inhibitors (e.g., R-IMPP, IC₅₀ = 4.8 μM ), and high-potency dual-target inhibitors (e.g., Dim16, IC₅₀ = 19 nM [6]). This mechanistic diversity makes Pcsk9-IN-9 a useful reference compound in comparative pharmacology panels designed to elucidate how different modes of PCSK9 pathway intervention yield distinct cellular and physiological outcomes.

Application
Selection Property
Validation Focus
PCSK9 transcription studies
mRNA-level inhibition benchmark
HepG2 assay reproducibility
SREBP2 pathway studies
Transcriptional probe specificity
SREBP2 target gene verification
LDLR-independent control
Functional outcome distinction
LDL-C uptake assay validation
Isocoumarin SAR analysis
Structural analog pair
Potency-determinant identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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